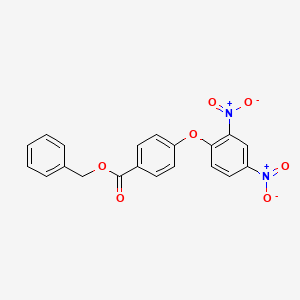

Benzyl 4-(2,4-dinitrophenoxy)benzoate

Description

Significance of Ester Linkages in Reaction Dynamics and Organic Synthesis

Ester linkages, characterized by a carbonyl group bonded to an oxygen atom which is in turn bonded to another organic group, are fundamental functional groups in organic chemistry. scirp.org Their importance stems from their relative stability and the variety of reactions they can undergo, including hydrolysis, transesterification, and reduction. scirp.orgrsc.org The electronic nature of the ester linkage, with its polarized carbonyl group, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to numerous synthetic transformations and is a key factor in the chemical behavior of ester-containing molecules. In the context of reaction dynamics, the stability and reactivity of the ester bond can be finely tuned by the nature of the substituent groups attached to both the carbonyl carbon and the oxygen atom.

Conjugate Systems and Aromatic Substitution Reactivity in Organic Frameworks

Conjugated systems, characterized by alternating single and multiple bonds, lead to the delocalization of π-electrons across multiple atoms. nih.govnih.gov This delocalization results in increased stability for the molecule. nih.govnih.gov Aromatic compounds are a special class of cyclic, planar, conjugated molecules that exhibit exceptional stability due to the fulfillment of Hückel's rule. nih.gov

The reactivity of aromatic rings is dominated by electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring, preserving the stable aromatic system. nih.gov However, nucleophilic aromatic substitution (SNAAr) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups. quora.com These groups deactivate the ring towards electrophilic attack but activate it for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). quora.com The presence of such groups is crucial for reactions like the one involved in the synthesis of the precursor to Benzyl (B1604629) 4-(2,4-dinitrophenoxy)benzoate.

Rationale for In-depth Academic Investigation of Benzyl 4-(2,4-dinitrophenoxy)benzoate

The specific structure of Benzyl 4-(2,4-dinitrophenoxy)benzoate makes it a compelling subject for academic study. It combines several key features: an ester linkage, two aromatic rings, and a highly substituted phenoxy group bearing two strong electron-withdrawing nitro groups. This combination allows for the investigation of:

Nucleophilic Aromatic Substitution: The synthesis of its precursor, 4-(2,4-dinitrophenoxy)benzoic acid, is a classic example of an SNAAr reaction.

Esterification Mechanisms: The final step in its synthesis involves the formation of an ester bond, providing a platform to study different esterification methods.

Spectroscopic Analysis: The complex structure with multiple functional groups and aromatic systems presents an interesting case for analysis using techniques like NMR and IR spectroscopy.

Reactivity Studies: The presence of the dinitrophenoxy group significantly influences the electronic properties of the entire molecule, potentially affecting the reactivity of the benzoate (B1203000) ester portion.

Synthesis and Properties

The preparation of Benzyl 4-(2,4-dinitrophenoxy)benzoate is a two-step process that highlights fundamental organic reactions.

Synthesis of the Precursor: 4-(2,4-Dinitrophenoxy)benzoic Acid

The initial step involves a nucleophilic aromatic substitution reaction between 4-hydroxybenzoic acid and 1-chloro-2,4-dinitrobenzene (B32670). In this reaction, the phenoxide ion generated from 4-hydroxybenzoic acid acts as the nucleophile, attacking the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene that bears the chlorine atom. The two nitro groups strongly activate the ring towards this type of substitution. quora.com

| Parameter | Value |

| Reactants | 4-hydroxybenzoic acid, 1-chloro-2,4-dinitrobenzene |

| Solvent | Anhydrous toluene (B28343) or xylene |

| Base | Powdered potassium carbonate |

| Temperature | 80–90°C |

Esterification with Benzyl Alcohol

The resulting 4-(2,4-dinitrophenoxy)benzoic acid is then esterified with benzyl alcohol to yield the final product. This can be achieved through methods like Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

| Parameter | Value |

| Reactants | 4-(2,4-dinitrophenoxy)benzoic acid, Benzyl alcohol |

| Catalyst | Concentrated H₂SO₄ |

| Conditions | Reflux |

Physicochemical Properties

The properties of Benzyl 4-(2,4-dinitrophenoxy)benzoate are determined by its molecular structure.

| Property | Value |

| Molecular Formula | C₂₀H₁₄N₂O₇ |

| Molecular Weight | 394.34 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C20H14N2O7 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

benzyl 4-(2,4-dinitrophenoxy)benzoate |

InChI |

InChI=1S/C20H14N2O7/c23-20(28-13-14-4-2-1-3-5-14)15-6-9-17(10-7-15)29-19-11-8-16(21(24)25)12-18(19)22(26)27/h1-12H,13H2 |

InChI Key |

CZRBNMYEINEXAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 4 2,4 Dinitrophenoxy Benzoate and Analogues

Esterification Approaches for Benzoate (B1203000) Formation

The initial step in the synthesis of the target compound is the creation of a benzyl (B1604629) 4-hydroxybenzoate (B8730719) intermediate. This is achieved through the esterification of 4-hydroxybenzoic acid with benzyl alcohol. Several catalytic strategies can be employed for this transformation, each with distinct advantages.

Acid-Catalyzed Esterification Strategies

Acid-catalyzed esterification, commonly known as Fischer esterification, is a conventional and widely used method. This equilibrium process typically involves heating the carboxylic acid (4-hydroxybenzoic acid) and the alcohol (benzyl alcohol) in the presence of a strong acid catalyst. youtube.comyoutube.com

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that effectively catalyzes the reaction. google.com

p-Toluenesulfonic Acid (p-TsOH): An organic acid that is often preferred due to its solid nature, making it easier to handle, and it tends to cause fewer side reactions and less corrosion compared to sulfuric acid. guidechem.com

Lewis Acids: Compounds like neodymium trioxide can also catalyze the esterification by coordinating with the carbonyl oxygen of the carboxylic acid, thus activating it for nucleophilic attack by the alcohol. guidechem.com

Heterogeneous Catalysts: Solid acid catalysts, such as strong acidic cation exchange resins, offer the advantage of being easily separable from the reaction mixture, non-corrosive, and reusable, making them environmentally benign options. guidechem.com

The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. youtube.com

Base-Mediated Esterification Protocols

Base-mediated esterification provides an alternative route, often proceeding under milder conditions than acid-catalyzed methods. A common approach involves the reaction of a carboxylate salt or the in-situ-formed carboxylate with an alkyl halide, in this case, benzyl halide (benzyl chloride or benzyl bromide).

A notable method involves reacting the hydroxybenzoic acid with a halogenated derivative in a homogenous liquid phase using a non-quaternizable tertiary amine, such as N,N-diisopropylethylamine. google.com This base serves to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile to displace the halide from the benzyl halide. For instance, the reaction of 4-hydroxybenzoic acid with benzyl chloride in the presence of N,N-diisopropylethylamine at 70°C has been demonstrated. google.com

Another widely used base is potassium carbonate (K₂CO₃). scielo.br In this protocol, potassium carbonate deprotonates the carboxylic acid. The reaction is typically carried out in a polar aprotic solvent like acetone. Microwave-assisted synthesis using potassium carbonate in the presence of a phase transfer catalyst has also been reported for the synthesis of benzyl 4-hydroxybenzoate. sigmaaldrich.com

Enzymatic Catalysis in Ester Synthesis

Enzymatic synthesis represents a green and highly selective alternative for ester formation. Lipases are commonly used enzymes for this purpose. This biocatalytic approach offers several advantages, including high specificity, mild reaction conditions (avoiding high temperatures and harsh pH), and reduced formation of by-products.

The synthesis of 4-hydroxybenzoic acid esters (parabens) can be achieved using enzymatic catalysis. nih.gov While specific examples detailing the enzymatic synthesis of benzyl 4-hydroxybenzoate are less common in the provided context, the principles apply. The reaction would involve the enzyme facilitating the condensation of 4-hydroxybenzoic acid and benzyl alcohol. These methods are part of a broader effort to develop sustainable alternatives to chemical synthesis for producing valuable benzoates from renewable feedstocks. nih.gov

Strategies for Incorporating the 2,4-Dinitrophenoxy Moiety

The second critical step in the synthesis is the formation of the aryl ether bond, linking the 4-hydroxy position of the benzyl benzoate intermediate to the 2,4-dinitrophenyl group. This is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ether Linkage

The SNAr reaction is a powerful method for forming aryl ethers, especially when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org The two nitro groups (NO₂) in the ortho and para positions of a leaving group (typically a halogen like fluorine or chlorine) make the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. libretexts.orglibretexts.org

The general mechanism proceeds in two steps:

Addition of the Nucleophile: The phenoxide, generated by deprotonating the hydroxyl group of benzyl 4-hydroxybenzoate with a suitable base, attacks the carbon atom bearing the leaving group on the dinitrophenyl ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., F⁻ or Cl⁻), resulting in the final aryl ether product.

1-Fluoro-2,4-dinitrobenzene (B121222) (also known as Sanger's reagent) is a particularly effective substrate for this reaction, as fluoride (B91410) is an excellent leaving group in this context. researchgate.netacs.org The reaction of phenols with 1-fluoro-2,4-dinitrobenzene is a well-documented example of this type of transformation. acs.org Similarly, 1-chloro-2,4-dinitrobenzene (B32670) can be used, although it is generally less reactive than its fluoro counterpart. libretexts.org

Table 1: Common Reagents for SNAr-based Etherification

| Role | Reagent Name | Chemical Formula | Key Characteristics |

|---|---|---|---|

| Electrophile | 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | Highly reactive due to the excellent leaving group ability of fluoride. researchgate.netacs.org |

| Electrophile | 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | Less reactive than the fluoro derivative but widely used. libretexts.org |

| Nucleophile Precursor | Benzyl 4-hydroxybenzoate | C₁₄H₁₂O₃ | Provides the phenoxide nucleophile upon deprotonation. sigmaaldrich.comnist.gov |

| Base | Potassium Carbonate (K₂CO₃) | K₂CO₃ | Common base for generating the phenoxide in situ. |

| Base | Sodium Hydroxide (B78521) (NaOH) | NaOH | Strong base used to deprotonate the phenol. libretexts.org |

Synthesis of Key 2,4-Dinitrophenol (B41442) Precursors

The SNAr electrophile, such as 1-chloro-2,4-dinitrobenzene, is a commercially available starting material. However, it is instructive to understand its relationship with 2,4-dinitrophenol, a closely related and important chemical intermediate. 2,4-Dinitrophenol itself is typically synthesized via the hydrolysis of 2,4-dinitrochlorobenzene. google.com

This reaction is a classic example of nucleophilic aromatic substitution where a hydroxide ion (from NaOH or Na₂CO₃) acts as the nucleophile, displacing the chloride ion. doubtnut.com The process generally involves heating 2,4-dinitrochlorobenzene with an aqueous solution of a base like sodium hydroxide or sodium carbonate. prepchem.comgoogle.com For example, refluxing 2,4-dinitrochlorobenzene with aqueous sodium carbonate yields the sodium salt of 2,4-dinitrophenol, which upon acidification precipitates the final product. prepchem.com

Table 2: Synthesis of 2,4-Dinitrophenol from 2,4-Dinitrochlorobenzene

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Sodium Carbonate (anhydrous), Water | Reflux for 24 hours, then acidify with HCl | 2,4-Dinitrophenol | 90% | prepchem.com |

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide (30% solution) | Heat to 90-104°C, then acidify | 2,4-Dinitrophenol | Not specified | google.com |

Table of Compounds

Advanced Synthetic Transformations for Derivatization and Analogue Development

The strategic modification of Benzyl 4-(2,4-dinitrophenoxy)benzoate is essential for the development of novel analogues with tailored properties. Advanced synthetic transformations targeting its key functional groups allow for extensive derivatization, paving the way for new applications.

Functional Group Interconversion and Modification Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another. In the context of Benzyl 4-(2,4-dinitrophenoxy)benzoate, the nitro groups and the benzyl ester are primary targets for such modifications.

The two nitro groups on the phenoxy ring are highly susceptible to reduction. A variety of reducing agents can be employed to convert these groups into primary amines. youtube.com For instance, catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd-C) is a common and efficient method. imperial.ac.uk Alternative reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄). The resulting amino groups offer a versatile handle for further derivatization, including acylation, alkylation, and diazotization reactions.

The benzyl ester functionality can be selectively cleaved through hydrogenolysis. imperial.ac.uk This reaction typically involves the use of hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) and results in the formation of the corresponding carboxylic acid, 4-(2,4-dinitrophenoxy)benzoic acid, and toluene (B28343) as a byproduct. This carboxylic acid is a key intermediate that can be converted into a wide range of other functional groups. For example, it can be transformed into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with various amines or alcohols to form amides or different esters, respectively.

Table 1: Key Functional Group Interconversions for Benzyl 4-(2,4-dinitrophenoxy)benzoate Derivatization

| Starting Functional Group | Transformation | Reagents and Conditions | Resulting Functional Group |

| Nitro Groups | Reduction | H₂/Pd-C; Sn/HCl; Fe/HCl; Na₂S₂O₄ | Amino Groups |

| Benzyl Ester | Hydrogenolysis | H₂/Pd-C | Carboxylic Acid |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Carboxylic Acid | Acid Chloride Formation | SOCl₂, (COCl)₂ | Acid Chloride |

Application of Benzyl 4-(2,4-dinitrophenoxy)benzoate as a Synthetic Building Block

Beyond derivatization, Benzyl 4-(2,4-dinitrophenoxy)benzoate and its parent acid serve as valuable building blocks in the synthesis of more complex molecules and materials. The presence of the electron-deficient dinitrophenyl ring and the versatile benzoate moiety allows for its incorporation into a variety of molecular architectures.

The core structure of Benzyl 4-(2,4-dinitrophenoxy)benzoate can be utilized in the design of novel bioactive compounds. For instance, the general structure of benzoate derivatives is explored in the synthesis of potential antimalarial and antiproliferative agents. nih.gov Similarly, benzyl-containing scaffolds are used in the design of anti-inflammatory agents. nih.gov The dinitrophenyl group itself is a key feature in some compounds designed for specific biological recognition. researchgate.net

Furthermore, the dinitro-substituted aromatic ring is a classic electrophilic component in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro groups activate the ring towards attack by nucleophiles, allowing for the displacement of a suitable leaving group. This reactivity can be harnessed to synthesize complex heterocyclic structures.

The carboxylic acid obtained from the debenzylation of Benzyl 4-(2,4-dinitrophenoxy)benzoate is a particularly useful synthon. It can be used as a monomer in polymerization reactions to create polyesters or polyamides containing the dinitrophenoxy moiety, potentially imparting specific thermal or optical properties to the resulting polymers. Additionally, this building block can be incorporated into larger, discrete molecules. For example, related nitro- and amino-substituted quinolines have been synthesized using substituted anilines as building blocks in multi-step syntheses. researchgate.net

Table 2: Applications of Benzyl 4-(2,4-dinitrophenoxy)benzoate and its Core Structure as a Building Block

| Building Block Moiety | Synthetic Strategy | Potential Product Class |

| Dinitrophenyl Group | Nucleophilic Aromatic Substitution | Heterocyclic Compounds |

| Benzoate Core | Analogue-Based Drug Design | Bioactive Molecules nih.govnih.gov |

| 4-(2,4-dinitrophenoxy)benzoic Acid | Polymerization | Polyesters, Polyamides |

| Dinitrophenyl Group | Biological Recognition Element | Biosensors, Probes researchgate.net |

| Amino-substituted Derivatives | Heterocycle Synthesis | Substituted Quinolines researchgate.net |

Mechanistic Investigations of Reactions Involving Benzyl 4 2,4 Dinitrophenoxy Benzoate

Acyl Transfer Reaction Pathways

Acyl transfer reactions are fundamental in organic chemistry, and understanding their mechanisms is crucial. The reactions involving benzyl (B1604629) 4-(2,4-dinitrophenoxy)benzoate serve as a model system for elucidating these pathways, particularly the competition between different mechanistic routes.

Kinetic Studies and Rate-Determining Step Elucidation

In many acyl transfer reactions of benzyl 4-(2,4-dinitrophenoxy)benzoate, the initial attack of the nucleophile on the electrophilic carbonyl carbon is the rate-determining step. This is often the case when the attacking nucleophile is not exceedingly reactive or when the leaving group is very efficient at departing. The reaction rate, in this scenario, is directly proportional to the concentration of both the ester and the nucleophile. The formation of a transient tetrahedral intermediate is the energetic hurdle that must be overcome for the reaction to proceed.

A central question in the study of these reactions is whether they proceed through a concerted mechanism, where bond formation to the nucleophile and bond cleavage to the leaving group occur in a single step, or a stepwise mechanism that involves the formation of a distinct tetrahedral intermediate. For reactions of benzyl 4-(2,4-dinitrophenoxy)benzoate with various nucleophiles, substantial evidence points towards a stepwise mechanism. The presence of a tetrahedral intermediate is often inferred from kinetic data, such as the observation of a biphasic Brønsted plot, which indicates a change in the rate-determining step as the basicity of the nucleophile is varied. This change is a hallmark of a stepwise process with a tetrahedral intermediate.

Influence of Nucleophile Characteristics on Reaction Kinetics

The nature of the nucleophile plays a pivotal role in dictating the kinetics of the acyl transfer reaction. Properties such as basicity, steric bulk, and polarizability can significantly impact the reaction rate.

The basicity of a nucleophile, a measure of its ability to donate an electron pair, is a key factor influencing its reactivity. The relationship between the rate of reaction and the basicity of the nucleophile is often quantified by the Brønsted-type equation, which yields the βnuc value. This value reflects the sensitivity of the reaction to the nucleophile's basicity. A higher βnuc value suggests a greater degree of bond formation in the transition state.

The following interactive table presents the second-order rate constants (kN) for the reaction of benzyl 4-(2,4-dinitrophenoxy)benzoate with various primary amines.

| Primary Amine | pKa | kN (M-1s-1) |

| Phenylhydrazine | 5.27 | 0.011 |

| Glycine ethyl ester | 7.66 | 0.44 |

| Semicarbazide | 3.73 | 0.0012 |

| Hydrazine | 8.20 | 2.5 |

| Methoxyamine | 4.60 | 0.0032 |

| N-Glycylglycine | 8.17 | 1.8 |

| Cyanamide | 1.1 | 0.0000032 |

Steric Factors and Transition State Geometry

Steric hindrance plays a significant role in the hydrolysis of esters, influencing the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles. In the case of benzyl 4-(2,4-dinitrophenoxy)benzoate, the bulky nature of both the benzyl group and the dinitrophenoxy group can affect the rate of reaction. The geometry of the transition state is a key determinant of these steric effects.

During both acid- and base-catalyzed hydrolysis, the reaction proceeds through a tetrahedral intermediate. This intermediate is formed when the nucleophile (water in acid catalysis, hydroxide (B78521) ion in base catalysis) attacks the carbonyl carbon, causing a change in hybridization from sp² to sp³. This geometric shift brings the substituents closer together, increasing steric strain.

Studies on the hydrolysis of various esters have demonstrated that the rate of hydrolysis is sensitive to the steric bulk of the substituents attached to the carbonyl group and the alcohol moiety. For instance, in the alkaline hydrolysis of substituted phenyl benzoates, the steric effects of ortho substituents have been quantified and shown to be significant. researchgate.net The presence of bulky groups can hinder the approach of the nucleophile, thereby slowing down the formation of the tetrahedral intermediate, which is often the rate-determining step. researchgate.net

The quantitative analysis of steric effects in ester hydrolysis has been approached through various models, including the use of steric parameters like Taft's Es values. osti.gov These models have shown a strong correlation between the size of substituents and the rate of hydrolysis, confirming that steric hindrance is a major factor in determining the reactivity of esters. osti.govacs.org For benzyl benzoate (B1203000) analogs, the rate of hydrolysis is influenced by the ease of formation of the transition state, which is affected by the interaction between the incoming nucleophile and the ester's carbonyl group. researchgate.netias.ac.in While the benzyl group itself is not exceptionally bulky, its conformational flexibility can influence the accessibility of the reaction center.

Solvent Effects on Reaction Mechanisms and Rates

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate, primarily through its polarity, dielectric constant, and ability to solvate reactants and transition states. The hydrolysis of benzyl 4-(2,4-dinitrophenoxy)benzoate is expected to be significantly influenced by the solvent system employed.

In the alkaline hydrolysis of benzyl benzoate in acetone-water mixtures, it has been observed that the reaction rate decreases as the proportion of the organic co-solvent (acetone) increases. ias.ac.in This trend is attributed to the decreasing dielectric constant of the medium, which disfavors the formation of the charged transition state from neutral reactants (the ester and the hydroxide ion). ias.ac.inias.ac.in The activation energy for the hydrolysis of benzyl benzoate also tends to increase with a higher percentage of the organic solvent, further indicating a less favorable reaction environment. ias.ac.in

The solvation of the transition state is a critical factor. For the hydrolysis of esters, polar protic solvents like water are particularly effective at stabilizing the negatively charged tetrahedral intermediate through hydrogen bonding. In mixed solvent systems, such as ethanol-water, the composition of the solvent shell around the transition state can differ from that of the bulk solvent, leading to complex kinetic behavior. ias.ac.in The increased solvation of the transition state in water-rich solvent mixtures is reflected in lower activation energies and more negative entropies of activation. ias.ac.inrjpn.org

The following interactive table illustrates the effect of solvent composition on the rate constant for the alkaline hydrolysis of benzyl benzoate in an acetone-water system at 35°C.

| Acetone (% v/v) | Rate Constant (k) x 10³ (L·mol⁻¹·s⁻¹) |

|---|---|

| 50 | 1.85 |

| 60 | 1.20 |

| 70 | 0.83 |

Data adapted from studies on the alkaline hydrolysis of benzyl benzoate. ias.ac.in The values demonstrate a clear trend of decreasing reaction rate with decreasing solvent polarity.

For reactions involving highly polar or charged species, such as the hydrolysis of benzyl 4-(2,4-dinitrophenoxy)benzoate where the leaving group is a stabilized anion, the solvent's ability to solvate ions is crucial. Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO), can also influence reaction rates. In some nucleophilic aromatic substitution reactions, DMSO has been shown to accelerate the reaction compared to protic solvents. nih.gov

Hydrolysis Reaction Mechanisms

The hydrolysis of benzyl 4-(2,4-dinitrophenoxy)benzoate, which involves the cleavage of the ester bond to yield benzyl alcohol and 4-(2,4-dinitrophenoxy)benzoic acid, can be catalyzed by either acid or base. The mechanisms of these two processes differ significantly in their intermediates and rate-determining steps.

Acid-Catalyzed Hydrolysis Kinetics and Pathway Analysis

The acid-catalyzed hydrolysis of esters, including benzyl 4-(2,4-dinitrophenoxy)benzoate, generally proceeds through a multi-step mechanism. The reaction is typically reversible and requires an excess of water to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

The accepted pathway for the acid-catalyzed hydrolysis of most esters is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). bham.ac.uk The key steps are as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.orgyoutube.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.uklibretexts.orgyoutube.com

Proton transfer: A proton is transferred from the newly added water moiety to the oxygen of the leaving group (the 2,4-dinitrophenoxy group). This converts the leaving group into a better, neutral leaving group. youtube.comyoutube.com

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group, which is 2,4-dinitrophenol (B41442). youtube.comyoutube.com

Deprotonation: The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product. chemguide.co.uklibretexts.org

The rate-determining step in this sequence is often the attack of the water molecule on the protonated ester. youtube.com However, for esters with very good leaving groups, the breakdown of the tetrahedral intermediate can become rate-limiting. Given the stability of the 2,4-dinitrophenoxide anion, this could be a consideration for benzyl 4-(2,4-dinitrophenoxy)benzoate.

Base-Catalyzed Hydrolysis Kinetics and Intermediates

The key steps in the base-catalyzed hydrolysis of benzyl 4-(2,4-dinitrophenoxy)benzoate are:

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. epa.gov

Formation of a tetrahedral intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate. epa.gov

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,4-dinitrophenoxide anion as the leaving group. This step is often the rate-determining step. nih.gov

Acid-base reaction: In the final, rapid step, the newly formed carboxylic acid protonates the alkoxide or phenoxide leaving group, or if the leaving group is a weaker base than the carboxylate, the carboxylic acid is deprotonated by another hydroxide ion to form the carboxylate salt. Given the acidity of 2,4-dinitrophenol, the leaving group will exist as the phenoxide anion in the basic solution. The carboxylic acid will be deprotonated to form the carboxylate.

The rate of base-catalyzed hydrolysis is highly dependent on the nature of the leaving group. Esters with good leaving groups, such as those that form stable anions, hydrolyze more rapidly. The 2,4-dinitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the two nitro groups, which stabilize the negative charge through resonance.

The following table presents representative second-order rate constants for the alkaline hydrolysis of various esters, illustrating the effect of structure on reactivity.

| Ester | Rate Constant (k) (L·mol⁻¹·s⁻¹) | Conditions |

|---|---|---|

| Benzyl Benzoate | 0.13 | Estimated at 25°C, pH 8 nih.gov |

| Generic Ester (for half-life calculation) | 0.20 | Not specified testbook.com |

| 2,4-Dinitrophenyl Acetate (B1210297) | Subject of Brønsted analysis, indicating rapid hydrolysis researchgate.netresearchgate.net |

These values highlight the general reactivity of esters under basic conditions. The rate for benzyl 4-(2,4-dinitrophenoxy)benzoate is expected to be significantly higher than that of benzyl benzoate due to the superior leaving group.

Role of the 2,4-Dinitrophenoxide Leaving Group Basicity in Hydrolysis

The basicity of the leaving group is a paramount factor in determining the rate of nucleophilic acyl substitution reactions, including ester hydrolysis. A fundamental principle is that a weaker base is a better leaving group. This is because a weaker base is more stable as an anion, and the energy of the transition state leading to its departure is lower.

The 2,4-dinitrophenoxide anion is an exceptionally good leaving group. The pKa of its conjugate acid, 2,4-dinitrophenol, is approximately 4.1. This low pKa value indicates that 2,4-dinitrophenol is a relatively strong acid, and consequently, its conjugate base, the 2,4-dinitrophenoxide anion, is a very weak base. The stability of this anion is due to the extensive delocalization of the negative charge onto the two electron-withdrawing nitro groups through resonance.

The relationship between leaving group basicity and reaction rate can be quantified using the Brønsted equation, which relates the logarithm of the rate constant (log k) to the pKa of the leaving group's conjugate acid. A plot of log k versus pKa, known as a Brønsted-type plot, is often linear for a series of related reactions. The slope of this plot, βlg (beta leaving group), provides insight into the extent of bond cleavage in the transition state. A more negative βlg value indicates a greater degree of C-O bond fission in the transition state and a higher sensitivity of the reaction rate to the leaving group's basicity.

For the hydrolysis of esters with good leaving groups like 2,4-dinitrophenoxide, the rate-determining step is often the breakdown of the tetrahedral intermediate. Studies on the reactions of various 2,4-dinitrophenyl esters have confirmed the importance of the leaving group's stability. For instance, in the reactions of 2,4-dinitrophenyl acetate with nucleophiles, the reaction proceeds through a tetrahedral intermediate, and the stability of the dinitrophenoxide leaving group facilitates its expulsion. researchgate.netresearchgate.net

The high reactivity of esters containing the 2,4-dinitrophenoxy group makes them valuable substrates for studying reaction mechanisms, as the release of the colored 2,4-dinitrophenoxide anion can be easily monitored spectrophotometrically. semanticscholar.org

Computational and Theoretical Chemistry Studies of Benzyl 4 2,4 Dinitrophenoxy Benzoate

Electronic Structure Characterization

The electronic structure of a molecule is fundamental to its chemical behavior. For Benzyl (B1604629) 4-(2,4-dinitrophenoxy)benzoate, computational methods unravel the intricacies of its geometry, orbital interactions, and reactive sites.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like Benzyl 4-(2,4-dinitrophenoxy)benzoate, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation (minimized energy state). nih.govmdpi.com The process involves optimizing the bond lengths, bond angles, and dihedral angles until the structure with the lowest potential energy is found.

Table 1: Representative Optimized Geometrical Parameters for Benzoate (B1203000) Derivatives from DFT Studies

| Parameter | Typical Value Range | Significance |

| C=O Bond Length | ~1.20-1.22 Å | Indicates the strength and reactivity of the carbonyl group. |

| C-O (Ester) Bond Length | ~1.34-1.37 Å | Reflects the electronic environment of the ester linkage. |

| O-C (Ether) Bond Length | ~1.38-1.42 Å | Influences the flexibility and electronic communication between the aromatic rings. |

| Dihedral Angle (Ar-C-O-Ar) | Varies | Defines the three-dimensional shape and potential for steric hindrance. |

Note: The values are generalized from studies on similar benzoate and ether structures and serve as an estimation for Benzyl 4-(2,4-dinitrophenoxy)benzoate.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In Benzyl 4-(2,4-dinitrophenoxy)benzoate, the electron-withdrawing nitro groups on the phenoxy ring are expected to significantly lower the energy of the LUMO, concentrating it on the dinitrophenyl ring. The HOMO is likely to be distributed across the benzoate and benzyl portions of the molecule. This localization makes the dinitrophenoxy ring a prime site for nucleophilic attack. The resulting small energy gap would suggest a molecule that is chemically reactive.

Table 2: Estimated Frontier Molecular Orbital Energies for Nitroaromatic Compounds

| Molecular Orbital | Typical Energy Range (eV) | Role in Reactivity |

| HOMO | -7.0 to -9.0 eV | Electron-donating capability; susceptibility to electrophilic attack. |

| LUMO | -2.5 to -4.0 eV | Electron-accepting capability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicator of chemical reactivity and kinetic stability. |

Note: These energy values are estimations based on computational studies of related nitroaromatic ethers and substituted benzoates. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-poor and are favorable for nucleophilic attack. researchgate.net

For Benzyl 4-(2,4-dinitrophenoxy)benzoate, the MEP map would show intense red areas around the oxygen atoms of the nitro groups and the carbonyl oxygen of the ester. These sites are the most electron-rich. Conversely, a significant blue region, indicating high positive potential, would be located on the aromatic ring of the dinitrophenoxy group, particularly the carbon atoms attached to the nitro groups. figshare.com This makes the dinitrophenoxy ring highly susceptible to nucleophilic aromatic substitution. The hydrogen atoms of the aromatic rings would also show a degree of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy. researchgate.net This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer.

In Benzyl 4-(2,4-dinitrophenoxy)benzoate, NBO analysis would reveal significant delocalization of electron density from the oxygen lone pairs of the ether and ester groups into the π* orbitals of the adjacent aromatic rings. The most substantial interactions would likely involve the lone pairs of the phenoxy oxygen and the π* orbitals of the electron-deficient dinitrophenyl ring. Furthermore, strong stabilization energies would be associated with the interaction between the π orbitals of the aromatic rings and the π* orbitals of the nitro groups, confirming the powerful electron-withdrawing nature of the NO₂ substituents. These delocalization effects are crucial for stabilizing the negative charge in the intermediate of a nucleophilic aromatic substitution reaction. figshare.comacs.org

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

The formation of the ether linkage in Benzyl 4-(2,4-dinitrophenoxy)benzoate likely occurs via a nucleophilic aromatic substitution (SNAr) reaction, where a benzoate salt attacks a 1-halo-2,4-dinitrobenzene precursor. Computational modeling can locate the transition state (TS) for this reaction, which represents the highest energy point along the reaction coordinate. nih.gov The structure of the TS provides insight into the bond-forming and bond-breaking processes.

For SNAr reactions involving dinitro-activated substrates, the mechanism is typically a two-step process involving a stable intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, some SNAr reactions can be concerted. acs.org Computational studies can distinguish between these pathways. In the stepwise mechanism, two transition states would be located: one for the formation of the Meisenheimer intermediate and one for the departure of the leaving group. The calculated activation enthalpies (ΔH‡) and entropies (ΔS‡) provide quantitative measures of the reaction kinetics. scirp.org For reactions of amines with 2,4-dinitrophenyl halides, computational studies have shown that the transition state involves hydrogen bonding between the nucleophile and an ortho-nitro group, which helps to stabilize the structure. nih.gov A similar stabilizing interaction could be envisaged for the attacking benzoate nucleophile.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Mapping

No studies detailing Intrinsic Reaction Coordinate (IRC) calculations for reactions involving Benzyl 4-(2,4-dinitrophenoxy)benzoate were identified. IRC calculations are a powerful computational tool used to map the minimum energy path connecting a transition state to its corresponding reactants and products. rsc.orgacs.orgemerginginvestigators.org This analysis provides a detailed picture of the reaction mechanism, confirming that a calculated transition state indeed connects the intended species. rsc.org For a molecule like Benzyl 4-(2,4-dinitrophenoxy)benzoate, IRC calculations could elucidate the pathways of its formation, such as through a nucleophilic aromatic substitution reaction, or its subsequent reactions. masterorganicchemistry.comwikipedia.org

Energy Landscape and Barrier Determination for Mechanistic Insight

Information regarding the energy landscape and reaction barriers for Benzyl 4-(2,4-dinitrophenoxy)benzoate is not available in the reviewed literature. Determining the energy landscape involves mapping the potential energy of the system as a function of the coordinates of its atoms. This allows for the identification of stable intermediates, transition states, and the energy barriers between them. Such data is crucial for understanding reaction kinetics and mechanisms. For instance, in a potential nucleophilic aromatic substitution to form this compound, the energy profile would reveal whether the reaction proceeds through a stable Meisenheimer complex and the activation energy required for the rate-determining step. masterorganicchemistry.comyoutube.com

Prediction of Structure-Reactivity Parameters

The prediction of specific structure-reactivity parameters for Benzyl 4-(2,4-dinitrophenoxy)benzoate has not been reported in the available literature.

Computational Determination of Hammett and Brønsted Coefficients

No studies were found that computationally determined the Hammett or Brønsted coefficients for reactions involving Benzyl 4-(2,4-dinitrophenoxy)benzoate. The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. emerginginvestigators.orgsemanticscholar.org By calculating reaction rates for a series of substituted analogues, a Hammett plot can be constructed to yield a reaction constant (rho, ρ) that provides insight into the electronic nature of the transition state. acs.orgsemanticscholar.org For Benzyl 4-(2,4-dinitrophenoxy)benzoate, such a study could involve varying substituents on either the benzyl or the benzoate ring to probe the electronic effects on a reaction like hydrolysis. rsc.org

Cross-Interaction Constant (CIC) Computations for Substituent Effects

There is no information available on the computation of Cross-Interaction Constants (CICs) for Benzyl 4-(2,4-dinitrophenoxy)benzoate. CICs provide a more detailed understanding of substituent effects by quantifying the interaction between two substituents in a molecule.

Mulliken Charge Analysis for Electrophilic/Nucleophilic Centers

A specific Mulliken charge analysis for Benzyl 4-(2,4-dinitrophenoxy)benzoate is not present in the public literature. Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons in the calculated molecular orbitals. wikipedia.orgchemrxiv.org This analysis helps in identifying electrophilic (electron-deficient) and nucleophilic (electron-rich) centers, which is fundamental to predicting chemical reactivity. irjweb.com For Benzyl 4-(2,4-dinitrophenoxy)benzoate, a Mulliken charge analysis would highlight the electrophilic character of the carbonyl carbon and the carbons of the dinitrophenyl ring, as well as the nucleophilic character of the oxygen atoms.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of multiple aromatic rings and nitro groups in Benzyl (B1604629) 4-(2,4-dinitrophenoxy)benzoate makes it an ideal candidate for analysis by this method.

Reaction Monitoring and Determination of Kinetic Parameters

The formation or consumption of Benzyl 4-(2,4-dinitrophenoxy)benzoate in a chemical reaction could be monitored in real-time using UV-Vis spectroscopy. For instance, in its synthesis from 4-(2,4-dinitrophenoxy)benzoic acid and benzyl alcohol, the change in absorbance at a specific wavelength corresponding to the product could be measured over time. This data would allow for the determination of reaction kinetics, including the rate law, rate constant, and activation energy of the reaction.

Hypothetical Kinetic Data for the Formation of Benzyl 4-(2,4-dinitrophenoxy)benzoate

| Time (s) | Absorbance at λmax | Concentration (M) |

|---|---|---|

| 0 | 0.000 | 0.0000 |

| 60 | 0.150 | 0.0001 |

| 120 | 0.280 | 0.0002 |

| 180 | 0.390 | 0.0003 |

| 240 | 0.480 | 0.0004 |

Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data for the reaction kinetics of Benzyl 4-(2,4-dinitrophenoxy)benzoate using UV-Vis spectroscopy is currently available.

Electronic Transition Analysis and Chromophore Characterization

The UV-Vis spectrum of Benzyl 4-(2,4-dinitrophenoxy)benzoate would exhibit characteristic absorption bands corresponding to various electronic transitions within the molecule. The key chromophores in this compound are the benzene (B151609) rings, the benzoate (B1203000) group, and the 2,4-dinitrophenoxy moiety. The spectrum would likely show π → π* transitions associated with the aromatic systems and n → π* transitions originating from the non-bonding electrons of the oxygen and nitro group atoms. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic structure of the molecule. For instance, the presence of the nitro groups, which are strong electron-withdrawing groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzyl benzoate.

Expected UV-Vis Absorption Data for Benzyl 4-(2,4-dinitrophenoxy)benzoate

| Chromophore | Expected Transition | Approximate λmax (nm) |

|---|---|---|

| Benzene Ring | π → π* | ~254 |

| Benzoate Group | π → π* | ~230 |

Note: This table is based on the analysis of similar compounds and is for illustrative purposes. Specific experimental UV-Vis spectral data for Benzyl 4-(2,4-dinitrophenoxy)benzoate is not available.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For Benzyl 4-(2,4-dinitrophenoxy)benzoate (molar mass: 394.34 g/mol ), electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak (M+) at m/z 394.

The fragmentation of the molecular ion would provide structural information. Key fragmentation pathways would likely involve the cleavage of the ester linkage and the ether linkage.

Plausible Mass Spectrometry Fragmentation Data for Benzyl 4-(2,4-dinitrophenoxy)benzoate

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 394 | [M]+• | [C20H14N2O7]+• |

| 287 | [M - C7H7O]+ | [C13H7N2O6]+ |

| 211 | [C13H7O3]+ | [C13H7O3]+ |

| 183 | [C6H3N2O4]+ | [C6H3N2O4]+ |

| 105 | [C7H5O]+ | [C6H5CO]+ |

Note: This table represents a hypothetical fragmentation pattern. No experimentally determined mass spectrum for Benzyl 4-(2,4-dinitrophenoxy)benzoate is currently available in public databases.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of Benzyl 4-(2,4-dinitrophenoxy)benzoate would provide a wealth of information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: Providing a detailed molecular geometry.

Intermolecular Interactions: Revealing how the molecules are packed in the crystal lattice through forces like hydrogen bonding, π-π stacking, and van der Waals interactions.

Hypothetical Crystallographic Data for Benzyl 4-(2,4-dinitrophenoxy)benzoate

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 22.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1890 |

Note: The crystallographic data presented in this table is purely hypothetical and for illustrative purposes. There are no published crystal structures for Benzyl 4-(2,4-dinitrophenoxy)benzoate.

Structure Reactivity Relationships and Rational Design Principles

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are a fundamental tool in physical organic chemistry used to correlate molecular structure with chemical reactivity. researchgate.netlibretexts.org For esters like Benzyl (B1604629) 4-(2,4-dinitrophenoxy)benzoate, QSRR studies provide valuable insights into the mechanisms of reactions such as hydrolysis and aminolysis.

Linear Free Energy Relationships (LFERs) are a cornerstone of QSRR, positing that a linear correlation exists between the logarithms of rate constants or equilibrium constants for two different reactions involving a series of structurally related compounds. semanticscholar.orgemerginginvestigators.org The Hammett equation is a prime example of an LFER that is widely applied to the reactions of aromatic compounds, including benzoate (B1203000) esters. libretexts.org

For the aminolysis of 2,4-dinitrophenyl X-substituted benzoates, a class of compounds to which Benzyl 4-(2,4-dinitrophenoxy)benzoate belongs, second-order rate constants have been measured for their reactions with a series of primary amines. The Brønsted-type plot, another form of LFER, for the reactions of 2,4-dinitrophenyl benzoate with primary amines is often biphasic, indicating a change in the rate-determining step of the reaction as the basicity of the amine changes. seesaa.net This suggests a stepwise mechanism involving a tetrahedral intermediate.

The Hammett equation, log(k/k₀) = ρσ, quantitatively describes the influence of meta- and para-substituents on the reactivity of the side chain of a benzene (B151609) ring. libretexts.org The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

In studies of the aminolysis of 2,4-dinitrophenyl X-substituted benzoates, Hammett plots of log(k) against the σ values of the X-substituents are often constructed. For reactions with various amines, these plots can sometimes show non-linearity. For instance, an electron-donating substituent in the non-leaving group can exhibit a negative deviation from the Hammett plot, which is attributed to the ground-state stabilization of the substrate through resonance interaction between the electron-donating substituent and the carbonyl group. seesaa.net However, the corresponding Yukawa-Tsuno plots, which account for enhanced resonance effects, are often linear. seesaa.net

The table below provides Hammett σ values for various substituents, which are crucial for constructing such correlations.

| Substituent (X) | σ (para) | σ (meta) |

| -OCH₃ | -0.27 | 0.12 |

| -CH₃ | -0.17 | -0.07 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.37 |

| -Br | 0.23 | 0.39 |

| -CN | 0.66 | 0.56 |

| -NO₂ | 0.78 | 0.71 |

| Data sourced from various standard tables of Hammett constants. |

While electronic effects are often dominant, steric hindrance can also play a significant role in determining reaction rates. The Taft equation is an extension of the Hammett equation that accounts for steric effects. In the context of ester hydrolysis, the size and shape of both the acyl and alcohol portions of the ester can influence the accessibility of the carbonyl carbon to the attacking nucleophile.

For benzyl benzoate and its analogs, studies have shown that the steric effect of the benzyl group on the rate of base-catalyzed hydrolysis is relatively low. seesaa.net This suggests that for this particular structure, electronic effects are the more dominant factor in determining reactivity. However, in enzymatic reactions, the steric bulk of substituents can have a more pronounced effect on the rate of hydrolysis, as the substrate must fit into the active site of the enzyme. utexas.eduviu.ca For instance, the hydrolysis rate of some esters has been shown to be inversely proportional to the size of the alkoxyl group in plasma. seesaa.net

Impact of Non-Leaving Group Structural Modifications

Modifications to the non-leaving group, in this case, the benzyl group and the benzoate ring, can significantly impact the reactivity of the ester. The introduction of substituents on the benzene ring of the benzyl group or on the benzoate ring itself alters the electronic properties of the carbonyl carbon, thereby influencing the rate of nucleophilic attack.

Studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzoates have shown that the electronic nature of the substituent X in the benzoyl moiety influences the reaction rate. seesaa.net Electron-withdrawing groups on the benzoyl ring generally increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. Conversely, electron-donating groups tend to decrease the reaction rate. This is supported by the positive ρ values often observed in Hammett plots for these reactions, indicating that the reaction is accelerated by electron-withdrawing substituents. utexas.edu

Similarly, modifications to the benzyl group of benzyl esters can alter their stability and reactivity. The introduction of electron-withdrawing substituents on the phenyl ring of the benzyl group makes the corresponding benzyl esters more stable towards acid-catalyzed hydrolysis, while electron-donating groups increase their acid lability. semanticscholar.org

Strategies for Modulating Reactivity through Tailored Structural Design

The principles of QSRR provide a framework for the rational design of molecules with specific reactivity profiles. By strategically modifying the structure of Benzyl 4-(2,4-dinitrophenoxy)benzoate, its reactivity can be fine-tuned for various applications.

One primary strategy involves the introduction of different substituents on the benzoate ring. As established by Hammett correlations, electron-withdrawing groups at the para-position of the benzoate ring will increase the rate of nucleophilic substitution at the carbonyl carbon. Conversely, electron-donating groups will decrease the rate.

A second strategy focuses on modifying the benzyl alcohol moiety. While the steric effect of the benzyl group itself is not highly significant in simple chemical hydrolysis, substitutions on the phenyl ring of the benzyl group can modulate reactivity through electronic effects. For example, introducing an electron-withdrawing group on the benzyl ring would make the benzyloxy oxygen a slightly better leaving group, potentially accelerating the reaction.

Finally, for applications involving enzymatic reactions, the principles of rational design can be used to optimize the interaction of the ester with the enzyme's active site. This could involve altering the size and shape of the molecule to improve binding affinity or positioning specific functional groups to interact with key amino acid residues in the active site.

Synthetic Utility of Benzyl 4 2,4 Dinitrophenoxy Benzoate As a Chemical Building Block

Role as a Precursor in Diverse Organic Syntheses

The utility of Benzyl (B1604629) 4-(2,4-dinitrophenoxy)benzoate as a precursor in organic synthesis stems from the reactivity of its distinct functional moieties. The 2,4-dinitrophenoxy group is a highly effective leaving group, making the molecule susceptible to nucleophilic aromatic substitution reactions. This reactivity is analogous to the behavior of similar dinitrophenyl-activated substrates, such as bis(2,4-dinitrophenyl)phosphate, which readily react with nucleophiles. nih.gov The electron-withdrawing nature of the two nitro groups polarizes the ether linkage, facilitating its cleavage under specific conditions.

Furthermore, the nitro groups themselves are valuable synthetic handles. They can be selectively or fully reduced to amino groups using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting aromatic diamine is a crucial precursor for synthesizing a wide range of more complex molecules.

The benzyl ester group serves as a protecting group for the carboxylic acid. This group is relatively stable under various reaction conditions but can be selectively removed through catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This deprotection strategy unmasks the carboxylic acid, allowing for subsequent reactions like amidation or re-esterification.

Key Synthetic Transformations:

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| 2,4-Dinitrophenoxy Ether | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substitution of the dinitrophenoxy group |

| Nitro Groups | Reduction | SnCl₂, H₂/Pd, etc. | Amino groups |

| Benzyl Ester | Deprotection (Hydrogenolysis) | H₂, Pd/C | Carboxylic acid |

Applications in the Construction of Complex Heterocyclic Systems

While direct applications of Benzyl 4-(2,4-dinitrophenoxy)benzoate in specific named reactions for heterocyclic synthesis are not extensively documented, its structure provides clear potential for such transformations. The reduction of its dinitro-aromatic moiety to a diamino-aromatic compound opens a gateway to the synthesis of numerous heterocyclic rings. Aromatic diamines are well-established building blocks in heterocyclic chemistry.

For instance, the derivative 4-(2,4-diaminophenoxy)benzoic acid (obtained after reduction of the nitro groups and cleavage of the benzyl ester) could be reacted with 1,2-dicarbonyl compounds to yield quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives could lead to the formation of benzimidazole (B57391) rings. The synthesis of 4-benzyloxyindole (B23222) from 6-benzyloxy-2-nitrotoluene involves a key reductive cyclization step, highlighting the utility of nitro precursors in forming indole (B1671886) rings. orgsyn.org A similar strategy could theoretically be applied to derivatives of the title compound.

Potential Heterocyclic Systems from Derivatives:

| Precursor Derivative (from title compound) | Co-reactant | Resulting Heterocycle |

| 4-(2,4-Diaminophenoxy) derivative | 1,2-Diketones | Quinoxalines |

| 4-(2,4-Diaminophenoxy) derivative | Carboxylic Acids | Benzimidazoles |

| Ortho-nitroamine derivative | Formamide Acetals | Indoles (via reductive cyclization) orgsyn.org |

Research into the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrates the importance of benzyloxy-substituted building blocks in creating complex, biologically relevant heterocyclic systems. nih.gov This further underscores the potential of Benzyl 4-(2,4-dinitrophenoxy)benzoate as a source for such scaffolds.

Potential as a Chemical Intermediate in Advanced Material Science

The structural characteristics of Benzyl 4-(2,4-dinitrophenoxy)benzoate suggest its potential as an intermediate in the development of advanced materials, particularly liquid crystals and high-performance polymers. Many liquid crystalline compounds are benzoate (B1203000) esters containing rigid cores and flexible terminal groups. nih.govresearchgate.net The core of the title molecule, comprising two linked phenyl rings, provides the rigidity often associated with mesogen formation.

While the benzyl and dinitrophenoxy groups may not be ideal for inducing liquid crystalline phases themselves, they can be chemically modified. For example, replacing the benzyl group with a long alkyl chain (a common feature in calamitic, or rod-shaped, liquid crystals) and modifying the highly polar nitro groups could lead to molecules with desirable mesomorphic properties. nih.gov The synthesis of other benzoate-based liquid crystals, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, illustrates this design principle. nih.gov

In the field of polymer science, aromatic diamines and dihydroxy compounds are essential monomers for producing thermally stable polymers like polyimides and polybenzoxazoles. As discussed, the title compound can be converted into a diamino derivative through the reduction of its nitro groups. This resulting diamine could potentially be polymerized with dianhydrides or dicarboxylic acids to create novel aromatic polymers with specific electronic and physical properties conferred by the ether linkage in the monomer's backbone. The development of conjugated polymers often relies on the strategic synthesis of electron-rich and electron-deficient monomers to tune the material's optoelectronic properties, a role for which derivatives of this compound could be explored. kennesaw.edu

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of Benzyl (B1604629) 4-(2,4-dinitrophenoxy)benzoate typically involves a two-step process: the formation of the dinitrophenyl ether linkage followed by esterification. Future research is increasingly focused on developing novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

One promising area is the advancement of phase-transfer catalysis (PTC) for the synthesis of the precursor, 4-(2,4-dinitrophenoxy)benzoic acid. While traditional methods use bases like potassium carbonate, novel chiral phase-transfer catalysts are being designed to achieve asymmetric synthesis, which could be crucial for applications in optics or chiral recognition. mdpi.comresearchgate.netrsc.orgnih.gov These catalysts, often based on structurally complex ammonium (B1175870) or phosphonium (B103445) salts, can facilitate the reaction between the hydrophilic phenoxide and the lipophilic dinitrochlorobenzene with high efficiency and stereocontrol. mdpi.comresearchgate.net

For the crucial derivatization step involving the reduction of the nitro groups, research is moving beyond traditional catalysts like Palladium on carbon (Pd/C) and Raney nickel. A significant emerging area is the use of supported gold nanoparticles as catalysts. mdpi.comresearchgate.netacs.orgnih.govrug.nl These nanocatalysts have demonstrated high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities, which is a key challenge in complex molecules. mdpi.comnih.gov For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to efficiently catalyze the transfer hydrogenation of nitro compounds under mild conditions, offering a green and selective alternative to traditional methods. mdpi.comnih.gov

| Catalytic System | Application | Advantages |

| Chiral Phase-Transfer Catalysts | Asymmetric synthesis of dinitrophenyl ethers | High enantioselectivity, mild reaction conditions. mdpi.comresearchgate.netrsc.org |

| Supported Gold Nanoparticles (e.g., Au/TiO₂) | Selective reduction of nitro groups | High chemoselectivity, mild conditions, reusability. mdpi.comnih.gov |

| Dual Photoredox/Nickel Catalysis | Cross-coupling reactions for derivatization | Enables novel C-C and C-heteroatom bond formations. rsc.org |

Application of Advanced Computational Modeling Techniques for Predictive Chemistry

The use of advanced computational modeling, particularly Density Functional Theory (DFT) , is becoming indispensable for predicting the chemical behavior of complex molecules like Benzyl 4-(2,4-dinitrophenoxy)benzoate. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govnih.gov These computational techniques allow for the in-silico investigation of molecular structure, electronic properties, and reactivity, providing insights that can guide experimental work.

DFT calculations can be employed to predict various parameters that are crucial for understanding the compound's properties. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide a quantitative measure of the molecule's electron-donating and accepting capabilities, which is directly related to its reactivity. mdpi.com The molecular electrostatic potential (MEP) can be mapped to identify the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for nucleophilic and electrophilic attack. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the compound and its derivatives, which is valuable for understanding its photophysical properties and potential applications in materials science, such as in the development of new dyes or optical materials. researchgate.net Molecular dynamics simulations can also be employed to study the conformational flexibility of the molecule and its interactions with solvents or other molecules, which is important for understanding its behavior in different chemical environments. nih.gov

| Computational Method | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO energies, molecular electrostatic potential (MEP) | Prediction of reactivity, stability, and sites of chemical interaction. mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Understanding of photophysical properties and potential optical applications. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., toxicity) | Predictive assessment of the biological effects of the compound and its derivatives. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Insights into the behavior of the compound in different environments and its interactions with other molecules. nih.gov |

Exploration of New Reaction Pathways for Derivatization and Functionalization

The functional groups present in Benzyl 4-(2,4-dinitrophenoxy)benzoate—the nitro groups, the ester linkage, and the aromatic rings—offer multiple avenues for derivatization and functionalization.

The most prominent reaction pathway for derivatization is the reduction of the nitro groups to amino groups. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups. This opens up a wide range of subsequent reactions, such as diazotization followed by coupling reactions to form azo dyes, or acylation to form amides with diverse functionalities.

Another area of exploration is the cleavage of the ester and ether bonds . The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-(2,4-dinitrophenoxy)benzoic acid and benzyl alcohol. semanticscholar.orgyoutube.comyoutube.com The ether bond, while generally more stable, can be cleaved under more forcing acidic conditions. viu.ca These reactions allow for the separation of the molecule into its constituent parts, which can then be further modified.

More advanced strategies for functionalization are also being explored. Ullmann-type coupling reactions , which are copper-catalyzed nucleophilic aromatic substitutions, could be employed to replace the dinitrophenoxy group with other functionalities. wikipedia.orgorganic-chemistry.orgmdpi.com Furthermore, modern cross-coupling reactions , such as those catalyzed by palladium or copper, could be used to functionalize the C-H bonds of the aromatic rings or the benzylic position, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.govresearchgate.netacs.org

Mechanistic Investigations of Compound Stability and Degradation in Specific Chemical Environments

Understanding the stability and degradation pathways of Benzyl 4-(2,4-dinitrophenoxy)benzoate is crucial for its handling, storage, and potential environmental fate.

The hydrolytic stability of the ester linkage is a key consideration. Under acidic conditions, the hydrolysis is catalyzed by protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.comyoutube.com In basic conditions, the ester is susceptible to saponification, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. semanticscholar.org The rate of hydrolysis will be influenced by the pH of the environment.

The thermal stability of the compound is largely dictated by the nitroaromatic moiety. Nitroaromatic compounds can undergo thermal decomposition, which may proceed through complex radical pathways. nih.gov The presence of the dinitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, which could be a factor in its thermal degradation.

The photochemical stability is another important aspect. Dinitrophenols are known to be resistant to photodegradation in aqueous solutions. bris.ac.uk The excited state of the molecule can relax through various non-radiative pathways, dissipating the energy without leading to chemical decomposition. The photodegradation of related diphenyl ethers has been shown to proceed through debromination and the formation of hydroxylated products, suggesting that similar pathways involving cleavage of the ether bond or modification of the aromatic rings could be possible for Benzyl 4-(2,4-dinitrophenoxy)benzoate upon exposure to UV light. nih.gov

| Degradation Pathway | Conditions | Key Mechanistic Features |

| Ester Hydrolysis | Acidic or basic pH | Acid-catalyzed: Protonation of carbonyl oxygen. Base-catalyzed: Nucleophilic attack by hydroxide. semanticscholar.orgyoutube.comyoutube.com |

| Ether Cleavage | Strong acidic conditions | Protonation of the ether oxygen followed by nucleophilic attack. viu.ca |

| Thermal Degradation | High temperatures | Potential for complex radical pathways involving the nitro groups. nih.gov |

| Photodegradation | UV light exposure | Potential for ring hydroxylation and ether bond cleavage, though dinitrophenoxy moiety may confer stability. bris.ac.uknih.gov |

Q & A

Basic Question: What are the recommended synthetic routes for Benzyl 4-(2,4-dinitrophenoxy)benzoate, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves a multi-step esterification and nucleophilic aromatic substitution. A general approach includes:

Preparation of 4-hydroxybenzoic acid derivatives : React 4-hydroxybenzoic acid with benzyl bromide under basic conditions to form benzyl 4-hydroxybenzoate .

Nitration : Introduce nitro groups via controlled nitration of the phenolic precursor.

Nucleophilic substitution : React 2,4-dinitrophenol with benzyl 4-hydroxybenzoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the final compound .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Confirm purity via TLC and melting point analysis .

Advanced Question: How can researchers resolve contradictions in reported reaction yields during derivative synthesis?

Methodological Answer:

Contradictions often arise from variations in reaction conditions. Systematic optimization should include:

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF enhances nucleophilicity but may degrade nitro groups at high temperatures .

- Temperature control : Monitor exothermic nitration steps to avoid side reactions (e.g., over-nitration or decomposition).

- Catalyst screening : Test bases like K₂CO₃, Cs₂CO₃, or DBU for improved efficiency.

- Analytical validation : Use HPLC or GC-MS to quantify byproducts and adjust stoichiometry .

Basic Question: What spectroscopic techniques are critical for characterizing Benzyl 4-(2,4-dinitrophenoxy)benzoate?

Methodological Answer:

- FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1530 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165 ppm). The dinitrophenoxy group causes deshielding of adjacent protons .

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., m/z 424 for [M]⁺) and fragmentation patterns using NIST reference data .

- XRD : Resolve crystal structure for polymorph identification, if applicable .

Advanced Question: What strategies are used to evaluate the biological activity of nitroaromatic compounds like Benzyl 4-(2,4-dinitrophenoxy)benzoate?

Methodological Answer:

- Antimicrobial assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups may disrupt bacterial electron transport chains .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Compare with non-nitrated analogs to isolate nitro group effects.

- Enzyme inhibition studies : Test interactions with nitroreductases or cytochrome P450 isoforms via spectrophotometric kinetic assays .

Basic Question: How should researchers handle and store Benzyl 4-(2,4-dinitrophenoxy)benzoate to ensure stability?

Methodological Answer:

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis .

- Handling : Use glove boxes for air-sensitive steps. Avoid contact with reducing agents (e.g., NaBH₄) to prevent nitro group reduction .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition pathways .

Advanced Question: What role does Benzyl 4-(2,4-dinitrophenoxy)benzoate play in material science applications?

Methodological Answer:

- Liquid crystal precursors : Incorporate into mesogenic cores for tunable phase transitions. The dinitrophenoxy group enhances polarizability and thermal stability .

- Polymer additives : Use as a UV stabilizer; nitro groups absorb high-energy radiation (λ ~300–400 nm) .

- Surface modification : Functionalize metal-organic frameworks (MOFs) via ester linkages for catalytic or sensing applications .

Basic Question: How can researchers validate the purity of synthesized Benzyl 4-(2,4-dinitrophenoxy)benzoate?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 59.15%, H: 3.33%, N: 6.60%) .

- Thermal analysis : DSC/TGA to confirm melting point (~160–165°C) and thermal decomposition profile .

Advanced Question: What computational methods aid in predicting the reactivity of Benzyl 4-(2,4-dinitrophenoxy)benzoate?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group para to phenoxy) .

- Molecular docking : Simulate interactions with biological targets (e.g., nitroreductases) using AutoDock Vina .

- QSAR models : Correlate Hammett sigma constants (σ) of substituents with reaction rates or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products